molecular formula C17H26N2O2S B2899543 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane CAS No. 2320503-34-0

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane

Cat. No.: B2899543
CAS No.: 2320503-34-0
M. Wt: 322.47
InChI Key: AOWDXPORLXZRJA-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is an organic compound that features a cyclobutyl group, a 3-methylbenzylsulfonyl group, and a 1,4-diazepane ring

Preparation Methods

The synthesis of 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclobutyl group, the introduction of the 3-methylbenzylsulfonyl group, and the construction of the 1,4-diazepane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclobutyl Group Formation: This can be achieved through cyclization reactions involving cyclobutanone or cyclobutanol.

    3-Methylbenzylsulfonyl Group Introduction: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    1,4-Diazepane Ring Construction: This can be accomplished through cyclization reactions involving diamines and appropriate electrophiles.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclobutyl and 3-methylbenzylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The 1,4-diazepane ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:

    Cyclobutylamines: These compounds share the cyclobutyl group but differ in their functional groups and overall structure.

    Benzylsulfonyl Derivatives: These compounds have the benzylsulfonyl group but may vary in their other substituents.

    Diazepanes: These compounds contain the diazepane ring but differ in their side chains and functional groups.

Properties

IUPAC Name

1-cyclobutyl-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-15-5-2-6-16(13-15)14-22(20,21)19-10-4-9-18(11-12-19)17-7-3-8-17/h2,5-6,13,17H,3-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWDXPORLXZRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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